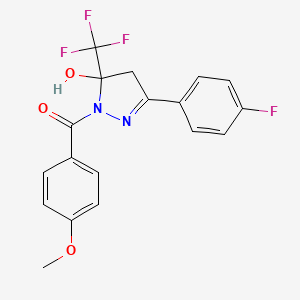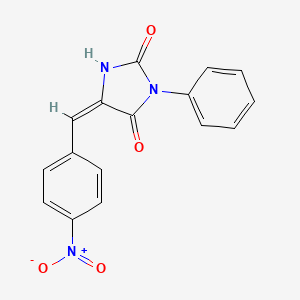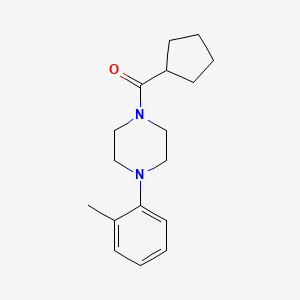![molecular formula C20H16N2O4 B4990712 3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4990712.png)
3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide, commonly known as FMBOQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its promising therapeutic potential. FMBOQ belongs to the class of quinoxaline derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of FMBOQ is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of NF-κB signaling, modulation of MAPK pathways, and activation of Nrf2-mediated antioxidant response.
Biochemical and Physiological Effects:
FMBOQ has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits neuroprotective effects by reducing oxidative stress-induced damage and improving cognitive function.
実験室実験の利点と制限
FMBOQ has several advantages for lab experiments, including its high potency and selectivity towards specific targets. However, it also has certain limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on FMBOQ. One potential area of interest is its application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a therapeutic agent in the treatment of inflammatory bowel disease. Additionally, further studies are needed to understand the exact mechanism of action of FMBOQ and to optimize its pharmacokinetic properties for clinical use.
In conclusion, FMBOQ is a promising synthetic compound that has shown significant potential for therapeutic applications in various disease conditions. Its wide range of biological activities and high potency make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
合成法
FMBOQ can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the condensation of 2-furoic acid with 3-methylbenzylamine to form the intermediate, which is then further reacted with 2,3-dichloroquinoxaline in the presence of a base to yield FMBOQ.
科学的研究の応用
FMBOQ has been extensively studied for its potential therapeutic applications in various disease conditions. Studies have shown that FMBOQ exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been found to possess antioxidant properties, which can help in reducing oxidative stress-induced damage in the body.
特性
IUPAC Name |
3-(furan-2-yl)-1-[(3-methylphenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-6-4-7-15(12-14)13-26-22-17-9-3-2-8-16(17)21(24)19(20(22)23)18-10-5-11-25-18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQQJAGCTPCCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=CO4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4990631.png)
![3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4990639.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4990647.png)
![1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4990648.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4990652.png)
![N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B4990661.png)
![N-(tert-butyl)-3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B4990670.png)

![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(trifluoromethoxy)benzyl]methanamine](/img/structure/B4990685.png)
![3-(4-chlorophenyl)-5-(cyclobutylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990692.png)

![1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
![[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B4990707.png)